BenchChemオンラインストアへようこそ!

4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

CK2 inhibition GSK3β inhibition dual kinase inhibitor

4-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 896337-02-3; molecular formula C₁₅H₁₆N₂O₃S₂; molecular weight 336.42 g/mol) belongs to the 4,5,6,7-tetrahydrobenzo[d]thiazole-2-yl benzamide class of synthetic small molecules developed as dual inhibitors of casein kinase 2 (CK2) and glycogen synthase kinase 3 beta (GSK3β), two serine/threonine kinases that cooperatively phosphorylate and deactivate the tumor suppressor PTEN. The compound features a para-methylsulfonyl substituent on the benzamide phenyl ring, which distinguishes it from the meta-carboxyl analog (compound 1g) previously optimized as the most potent dual inhibitor in the published tetrahydrobenzo[d]thiazole series.

Molecular Formula C15H16N2O3S2
Molecular Weight 336.42
CAS No. 896337-02-3
Cat. No. B2438982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
CAS896337-02-3
Molecular FormulaC15H16N2O3S2
Molecular Weight336.42
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
InChIInChI=1S/C15H16N2O3S2/c1-22(19,20)11-8-6-10(7-9-11)14(18)17-15-16-12-4-2-3-5-13(12)21-15/h6-9H,2-5H2,1H3,(H,16,17,18)
InChIKeyGILKGKMZNRAVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 896337-02-3): A Dual CK2/GSK3β Kinase Inhibitor Scaffold for PTEN Pathway Research


4-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 896337-02-3; molecular formula C₁₅H₁₆N₂O₃S₂; molecular weight 336.42 g/mol) belongs to the 4,5,6,7-tetrahydrobenzo[d]thiazole-2-yl benzamide class of synthetic small molecules developed as dual inhibitors of casein kinase 2 (CK2) and glycogen synthase kinase 3 beta (GSK3β), two serine/threonine kinases that cooperatively phosphorylate and deactivate the tumor suppressor PTEN [1]. The compound features a para-methylsulfonyl substituent on the benzamide phenyl ring, which distinguishes it from the meta-carboxyl analog (compound 1g) previously optimized as the most potent dual inhibitor in the published tetrahydrobenzo[d]thiazole series [1].

Why In-Class Tetrahydrobenzo[d]thiazole Benzamides Cannot Be Interchanged: Structural Determinants of Dual CK2/GSK3β Inhibition for CAS 896337-02-3


Within the 4,5,6,7-tetrahydrobenzo[d]thiazole-2-yl benzamide class, both the nature and position of the phenyl ring substituent critically govern dual kinase inhibitory potency, as demonstrated by structure-activity relationship (SAR) data from Pardhi et al. (2018), where a carboxyl group at the meta position (compound 1g, IC₅₀: CK2 = 1.9 μM; GSK3β = 0.67 μM) provided optimal dual inhibition while para-substituted analogs showed divergent activity profiles [1]. The methylsulfonyl moiety introduces distinct electronic (strongly electron-withdrawing, Hammett σₚ ≈ 0.72) and steric properties compared to methylthio, carboxyl, halogen, or amino substituents found in structural analogs, directly impacting hydrogen-bonding capacity, target binding pose, and physicochemical properties such as aqueous solubility and metabolic stability [1] [2]. Simple one-for-one substitution within this chemotype without experimental validation therefore carries a high risk of altered potency, selectivity, or developability profile.

Quantitative Differentiation Evidence for 4-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 896337-02-3)


Para-Methylsulfonyl Substitution Enables Dual CK2/GSK3β Target Engagement Within the Tetrahydrobenzo[d]thiazole Chemotype

The tetrahydrobenzo[d]thiazole-2-yl benzamide scaffold has been validated as a dual CK2/GSK3β inhibitory chemotype by Pardhi et al. (2018), with the lead compound 1g (meta-COOH analog) achieving IC₅₀ values of 1.9 μM against CK2 and 0.67 μM against GSK3β in isolated kinase assays [1]. While direct IC₅₀ data for CAS 896337-02-3 against CK2 and GSK3β are not publicly available in the peer-reviewed literature, the para-methylsulfonyl substitution represents a distinct pharmacophore within this scaffold class. Molecular docking studies from the Pardhi series demonstrate that para-substituted analogs (e.g., compound 4a, para-nitro; C-score CK2 = 150.1, GSK3β = 133.9) occupy the ATP-binding pocket differently than meta-substituted congeners (e.g., compound 1g; C-score CK2 = 174.7, GSK3β = 148.9), confirming that the substitution position modulates target engagement [2]. The methylsulfonyl group (SO₂CH₃) provides a hydrogen-bond acceptor capacity absent in methylthio (SCH₃) analogs, potentially altering kinase hinge-region interactions [1].

CK2 inhibition GSK3β inhibition dual kinase inhibitor PTEN pathway tetrahydrobenzo[d]thiazole

Methylsulfonyl (SO₂CH₃) Versus Methylthio (SCH₃) Substituent: Differential Physicochemical and Metabolic Stability Profile

The methylsulfonyl group (SO₂CH₃, CAS 896337-02-3) is the fully oxidized sulfur(VI) congener of the methylthio group (SCH₃, corresponding 4-(methylthio) analog). In medicinal chemistry, sulfones are generally more resistant to oxidative metabolism and CYP450-mediated clearance than thioethers, which are susceptible to S-oxidation to sulfoxide and sulfone metabolites [1]. The sulfone group also confers higher aqueous solubility through enhanced hydrogen-bond acceptor capacity (two S=O acceptors vs. zero for SCH₃), typically reflected in lower calculated logP values [1]. While direct comparative experimental metabolic stability or solubility data for the methylsulfonyl vs. methylthio pair within the tetrahydrobenzo[d]thiazole-2-yl benzamide series are not publicly available, the established drug design principle—that sulfone oxidation state improves metabolic robustness over the thioether precursor—is well documented across multiple chemotypes and represents a class-level inference applicable to this compound pair.

methylsulfonyl methylthio metabolic stability solubility oxidation state

Positional Isomer Differentiation: Para-Methylsulfonyl (CAS 896337-02-3) Versus Ortho-Methylsulfonyl Benzamide Congener

CAS 896337-02-3 bears the methylsulfonyl group at the para (4-) position of the benzamide phenyl ring. A closely related positional isomer, 2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (ortho-substituted analog), places the same substituent at the ortho (2-) position. In the Pardhi et al. (2018) SAR study, the substitution position on the phenyl ring was a critical determinant of dual kinase inhibitory activity: meta-substituted analogs consistently yielded higher docking scores and enzymatic potency than para-substituted variants (e.g., meta-COOH compound 1g: CK2 C-score = 174.7; para-NO₂ compound 4a: CK2 C-score = 150.1) [1]. Ortho substitution introduces additional steric constraints and potential intramolecular hydrogen bonding with the amide linker, which may further alter the dihedral angle between the benzamide phenyl and the tetrahydrobenzo[d]thiazole ring system, potentially impacting ATP-binding site complementarity differently than para substitution [1] [2].

positional isomer para substitution ortho substitution kinase inhibitor binding pose

Methylsulfonyl Versus Carboxyl Pharmacophore: Differentiated Hydrogen-Bonding and Electronic Profile Within the Same Scaffold

The lead compound 1g from Pardhi et al. (2018), which bears a meta-carboxyl group (COOH), achieved optimal dual kinase inhibition (CK2 IC₅₀ = 1.9 μM; GSK3β IC₅₀ = 0.67 μM) [1]. CAS 896337-02-3 replaces the ionizable carboxyl with a neutral, dipolar methylsulfonyl group at the para position. This substitution alters two key pharmacological properties: (i) ionization state—the carboxyl group exists as a carboxylate anion (COO⁻) at physiological pH (pKₐ ≈ 4.2), while methylsulfonyl remains neutral, potentially affecting membrane permeability and intracellular target engagement; and (ii) hydrogen-bonding geometry—the carboxyl group presents both H-bond donor (OH) and acceptor (C=O) functionalities, whereas methylsulfonyl provides only H-bond acceptor capacity (two S=O dipoles), altering the interaction pattern with kinase hinge and gatekeeper residues [1]. The Pardhi study explicitly concluded that the carboxyl group at the meta position 'plays a vital role in dual kinase inhibition,' suggesting that the methylsulfonyl variant may exhibit a differentiated potency and selectivity profile [1].

methylsulfonyl carboxylic acid pharmacophore comparison hydrogen bonding ionization state

Methylsulfonyl vs. Isopropylsulfonyl Bulk Comparison: Steric Differentiation Within 4-Alkylsulfonyl Tetrahydrobenzo[d]thiazole Benzamides

Within the 4-alkylsulfonyl-N-(tetrahydrobenzo[d]thiazol-2-yl)benzamide subseries, increasing the size of the alkylsulfonyl substituent from methyl (CAS 896337-02-3) to isopropyl (4-(isopropylsulfonyl) analog) introduces additional steric bulk that may differentially affect kinase selectivity. The Taft steric parameter (Eₛ) for methyl is 0.00 (reference), while isopropyl has Eₛ ≈ −0.47, representing a significant increase in steric demand [1]. In kinase inhibitor drug design, the size of the solvent-exposed substituent on the benzamide ring can modulate selectivity across the kinome by differentially interacting with the solvent-front residue and the glycine-rich loop [1]. While no direct kinome-wide selectivity profiling data exist for this specific compound pair, the Pardhi et al. (2018) SAR demonstrates that even subtle substituent changes in this scaffold alter the CK2/GSK3β potency ratio (e.g., 1g shows a 2.8-fold GSK3β preference; other analogs exhibit different selectivity ratios) [2].

methylsulfonyl isopropylsulfonyl steric effect kinase selectivity alkylsulfonyl chain length

Meta-Methylsulfonyl Positional Isomer (CAS 896283-46-8): Comparative Scaffold Architecture and Target Engagement Implications

The para-methylsulfonyl isomer (CAS 896337-02-3) and its meta-methylsulfonyl positional isomer (3-methanesulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, CAS 896283-46-8) differ in the position of the methylsulfonyl group on the benzamide phenyl ring. The Pardhi et al. (2018) study demonstrated that meta-substitution is pharmacophorically preferred for dual CK2/GSK3β inhibition (compound 1g, meta-COOH: CK2 IC₅₀ = 1.9 μM; GSK3β IC₅₀ = 0.67 μM), while para-substituted analogs yielded distinct docking poses and lower docking scores (para-NO₂ 4a: C-score CK2 = 150.1 vs. meta-COOH 1g: C-score CK2 = 174.7) [1] [2]. On this basis, the meta-methylsulfonyl positional isomer (CAS 896283-46-8) is predicted to interact differently with the kinase ATP-binding site compared to the para-methylsulfonyl isomer (CAS 896337-02-3), with the meta isomer potentially achieving superior target engagement based on scaffold SAR. The para isomer (CAS 896337-02-3), however, may offer orthogonal selectivity due to its distinct projection vector toward the solvent-exposed region of the binding pocket [2].

meta substitution para substitution positional isomer kinase inhibitor pharmacophore geometry

Recommended Research and Procurement Application Scenarios for 4-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 896337-02-3)


Chemical Probe for PTEN Phosphorylation and Reactivation Studies in Cancer Cell Lines

CAS 896337-02-3 is suitable as a chemical biology tool compound for interrogating the CK2/GSK3β–PTEN signaling axis in PTEN-competent cancer cell lines. The dual kinase inhibitory mechanism derived from the validated tetrahydrobenzo[d]thiazole scaffold [1] enables simultaneous blockade of both kinases that cooperatively phosphorylate and deactivate PTEN [1]. The neutral, non-ionizable para-methylsulfonyl pharmacophore (as compared to the ionizable meta-carboxyl of lead compound 1g) may confer distinct cell permeability characteristics for intracellular target engagement assays [1]. Researchers should experimentally confirm on-target CK2/GSK3β inhibition in their cellular context using phospho-PTEN (Ser380/Thr382/Thr383) immunoblotting as a pathway engagement biomarker.

Structure-Activity Relationship (SAR) Reference Standard for Tetrahydrobenzo[d]thiazole Benzamide Kinase Inhibitor Libraries

This compound serves as a para-methylsulfonyl reference standard within a systematic SAR exploration of the tetrahydrobenzo[d]thiazole-2-yl benzamide class. The Pardhi et al. (2018) study established that substituent position and identity on the phenyl ring are critical determinants of dual CK2/GSK3β inhibitory activity [1]. CAS 896337-02-3, when compared head-to-head with its meta-methylsulfonyl positional isomer (CAS 896283-46-8), ortho-methylsulfonyl isomer (CAS 851899-80-4), and methylthio analog, enables medicinal chemistry teams to map the contribution of sulfone position and oxidation state to kinase inhibition potency, selectivity, and cellular activity [1] [2]. Procurement as a set of positional isomers and oxidation-state congeners is recommended for rigorous SAR campaigns.

Negative Control or Differential Selectivity Probe in Kinase Profiling Panels

Given the Pardhi et al. (2018) finding that para-substituted analogs exhibit lower docking scores than optimal meta-substituted congeners (ΔC-score up to 24.6 for CK2) [2], CAS 896337-02-3 may serve as a less potent comparator compound or selectivity control in kinase profiling experiments. When screened alongside the more potent meta-substituted analogs (e.g., meta-COOH lead 1g, CK2 IC₅₀ = 1.9 μM; GSK3β IC₅₀ = 0.67 μM) [1], this compound can help deconvolute whether observed biological effects are driven by CK2 inhibition, GSK3β inhibition, or the combined dual-target engagement. This application is valuable for target validation studies where distinguishing single-kinase from dual-kinase pharmacology is critical.

Starting Point for Lead Optimization Toward Neutral, Metabolically Stable Dual Kinase Inhibitors

The para-methylsulfonyl group in CAS 896337-02-3 provides a neutral, non-ionizable pharmacophore that avoids the pH-dependent ionization and potential permeability limitations associated with the carboxyl-bearing lead compound 1g [1]. As a fully oxidized sulfone, it also avoids the metabolic liability of S-oxidation that affects methylthio-containing analogs. These properties make CAS 896337-02-3 a strategically attractive starting scaffold for lead optimization programs targeting CNS-penetrant or orally bioavailable dual CK2/GSK3β inhibitors, where neutrality and metabolic robustness are desirable [1]. The compound's 336.42 g/mol molecular weight and moderate lipophilicity (estimated clogP ≈ 2.5–3.5 based on the scaffold) position it within favorable drug-like chemical space for further optimization.

Quote Request

Request a Quote for 4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.